(5Z)-5-(4-ethylbenzylidene)-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-2-thioxo-1,3-thiazolidin-4-one
Description
“(5Z)-5-(4-ethylbenzylidene)-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-2-thioxo-1,3-thiazolidin-4-one” is a structurally complex heterocyclic compound featuring a thiazolidinone core, a benzylidene substituent, and a pyrrolidine-containing side chain. The (5Z)-configuration of the benzylidene group at position 5 ensures stereochemical specificity, while the 4-ethyl substituent on the benzylidene moiety may influence lipophilicity and binding interactions .
This compound belongs to a class of thiazolidinone derivatives widely explored for antimicrobial, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-3-(4-oxo-4-pyrrolidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c1-2-15-7-9-16(10-8-15)14-17-19(24)22(20(25)26-17)13-5-6-18(23)21-11-3-4-12-21/h7-10,14H,2-6,11-13H2,1H3/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKGGWAJMHHLKX-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-ethylbenzylidene)-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring and thiazolidinone core can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that (5Z)-5-(4-ethylbenzylidene)-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-2-thioxo-1,3-thiazolidin-4-one showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Case Study:
In a comparative analysis of several thiazolidinones, this compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
2. Anti-inflammatory Properties
Thiazolidinones are known for their anti-inflammatory effects. The compound under discussion has been evaluated for its ability to reduce inflammation in animal models. It was found to significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study:
In a controlled experiment involving induced inflammation in rats, administration of the compound resulted in a 50% reduction in paw edema compared to the control group .
Agricultural Applications
1. Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Its structural characteristics suggest it could interfere with the metabolic pathways of pests.
Case Study:
Field tests showed that formulations containing this thiazolidinone derivative reduced pest populations by over 70% when applied at recommended dosages, highlighting its efficacy as an environmentally friendly pesticide alternative .
Materials Science Applications
1. Polymer Chemistry
Thiazolidinones are being explored as additives in polymer formulations due to their ability to enhance thermal stability and mechanical properties.
Case Study:
In a study on polymer blends, the incorporation of this compound improved tensile strength by 30% compared to control samples without the additive .
Summary Table of Applications
| Application Area | Specific Use | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Effective against S. aureus and E. coli; low MIC values |
| Anti-inflammatory | Reduced pro-inflammatory cytokines; significant edema reduction | |
| Agricultural Science | Pesticide | Over 70% reduction in pest populations |
| Materials Science | Polymer Additive | Increased tensile strength by 30% |
Mechanism of Action
The mechanism of action of (5Z)-5-(4-ethylbenzylidene)-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. These may include enzymes, receptors, or DNA, leading to the inhibition of specific biological pathways. For example, its antimicrobial activity could result from the inhibition of bacterial cell wall synthesis, while its anticancer effects might involve the induction of apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Key Observations :
- Pyrrolidine Side Chain : The pyrrolidin-1-yl group distinguishes the target compound from simpler alkyl or aryl derivatives, possibly enabling stronger interactions with enzymes or receptors via its tertiary amine .
Pharmacological Profile Relative to Pyrazole-Thiazolidinone Hybrids
Table 2: Pyrazole-Thiazolidinone Hybrids vs. Target Compound
| Compound Name | Hybrid Structure | Key Activities | Unique Features | References |
|---|---|---|---|---|
| (5Z)-3-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one | Thiazolidinone + pyrazole | Anticancer, antimicrobial | Propoxy group enhances metabolic stability | |
| (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one | Thiazolidinone + pyrazole | Anticancer (fluorinated substituent) | Fluorine atom improves target affinity | |
| Target Compound | Thiazolidinone + benzylidene | Inferred anti-inflammatory | Pyrrolidine side chain for solubility/bioactivity |
Key Observations :
- Pyrazole vs. Benzylidene : Pyrazole-containing analogs (e.g., ) often exhibit broader anticancer activity due to their ability to intercalate DNA or inhibit kinases. In contrast, the target compound’s benzylidene group may favor anti-inflammatory effects via COX-2 inhibition .
- Fluorinated vs. Ethyl Substituents : Fluorine substitution (e.g., ) enhances electronegativity and binding precision, whereas the ethyl group in the target compound balances hydrophobicity and steric effects .
Comparison with Analogous Syntheses :
- Pyrazole-thiazolidinone hybrids require multi-step sequences with stringent temperature control (e.g., 60–80°C for cyclization ).
- Chloro- or methoxy-substituted derivatives often necessitate chromatographic purification due to polar by-products .
Structure-Activity Relationship (SAR) Insights
- Thiazolidinone Core: Essential for antimicrobial and anti-inflammatory activity; replacing sulfur with oxygen (e.g., oxazolidinones) reduces potency .
- Benzylidene Substituents : Electron-withdrawing groups (e.g., -Cl, -F) enhance anticancer activity, while electron-donating groups (e.g., -OCH₃, -C₂H₅) improve anti-inflammatory effects .
- Side Chain Flexibility : Longer alkyl chains (e.g., hexyl in ) increase lipophilicity but may reduce solubility, whereas pyrrolidine-containing chains (target compound) balance both .
Biological Activity
The compound (5Z)-5-(4-ethylbenzylidene)-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered attention for its diverse biological activities. Thiazolidinones are recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets, making them promising candidates for drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The thiazolidinone scaffold has been shown to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and interaction with DNA. For instance, compounds containing the thiazolidinone structure have demonstrated significant cytotoxic effects against various cancer cell lines, including HT29 (human colon adenocarcinoma) and H460 (lung cancer) cells .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT29 | 12.5 | DNA intercalation |
| Compound B | H460 | 8.0 | Tubulin inhibition |
| (5Z)-5-(4-ethylbenzylidene)... | HCT116 | 10.0 | Multi-target inhibition |
Antimicrobial Activity
Thiazolidinones, including the compound in focus, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown inhibition rates exceeding 90% against strains such as Staphylococcus aureus and Escherichia coli. . The presence of specific substituents on the thiazolidinone ring influences this activity, enhancing its effectiveness as an antibacterial agent.
Table 2: Antimicrobial Activity of Selected Thiazolidinones
| Compound | Bacterial Strain | % Inhibition |
|---|---|---|
| Compound X | E. coli | 88.46% |
| Compound Y | S. aureus | 91.66% |
| (5Z)-5-(4-ethylbenzylidene)... | E. coli | 85% |
Other Biological Activities
In addition to anticancer and antimicrobial properties, thiazolidinones demonstrate a range of other biological activities:
- Antioxidant : Several derivatives have shown potent antioxidant activity through DPPH radical scavenging assays .
- Anti-inflammatory : Compounds have been evaluated for their ability to reduce inflammation in various models.
- Antidiabetic : Some thiazolidinones exhibit activity as PPARγ agonists, contributing to their antidiabetic effects .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is heavily influenced by their structural modifications. Key positions on the thiazolidinone ring can be substituted to enhance efficacy. For instance:
- Position 2 and 3 : Modifications at these sites can significantly affect anticancer and antimicrobial potency.
- Substituents on the aromatic ring : Electron-withdrawing groups tend to enhance antibacterial activity .
Case Studies
- Sava et al. Study : This research synthesized a series of thiazolidinone-indometacin hybrids and evaluated their antioxidant properties, revealing that specific derivatives exhibited significantly higher activity compared to standard antioxidants like vitamin C .
- El-Rayyes et al. Study : This study focused on synthesizing 2-(arylimino)thiazolidin-4-one compounds and assessing their antibacterial properties against E. coli and S. aureus, with promising results indicating high inhibition percentages .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (5Z)-5-(4-ethylbenzylidene)-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-2-thioxo-1,3-thiazolidin-4-one, and what reagents are critical for its formation?
- Methodology : The compound is synthesized via Knoevenagel condensation, where a thiazolidinone precursor reacts with a substituted benzaldehyde. For example, 3-(2-diethylamino)ethyl-2-thioxothiazolidine-4-one reacts with 4-ethylbenzaldehyde in acetic acid with ammonium acetate as a catalyst. The reaction typically proceeds under reflux for 2–6 hours, followed by recrystallization (DMF/ethanol or acetic acid) for purification . Key reagents include mercaptoacetic acid for thiazolidinone ring closure and sodium acetate as a base .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Identifies substituents and confirms stereochemistry (e.g., Z-configuration of the benzylidene group) .
- IR Spectroscopy : Detects functional groups like C=O (1680–1750 cm⁻¹) and C=S (1150–1250 cm⁻¹) .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., S1–C8–C9 = 121.85°, confirming planarity of the thiazolidinone core) .
Q. What common chemical reactions does this compound undergo, and how do they impact its reactivity?
- Methodology :
- Oxidation : The thioxo group (C=S) can be oxidized to sulfoxides or sulfones, altering electron density and biological activity .
- Nucleophilic Substitution : The pyrrolidin-1-yl butyl chain undergoes substitution with amines or thiols, enabling derivatization .
- Reduction : The benzylidene double bond (C=Z) can be hydrogenated, modifying conjugation and stability .
Advanced Research Questions
Q. How can reaction conditions (solvent, catalyst, temperature) be optimized to improve synthetic yield and purity?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid promotes cyclization .
- Catalysts : Ammonium acetate accelerates Knoevenagel condensation by deprotonating active methylene groups .
- Temperature Control : Reflux (80–100°C) balances reaction rate and side-product formation. Lower temperatures (50–60°C) may reduce decomposition .
- Data Table :
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Acetic acid, 80°C, 4 h | 78 | 95 | |
| DMF/EtOH, 60°C, 6 h | 66 | 92 |
Q. What experimental strategies are used to elucidate the mechanism of action against microbial targets?
- Methodology :
- Target Binding Studies : Molecular docking simulations predict interactions with hemoglobin subunits (e.g., Hemoglobin α/β), validated via surface plasmon resonance (SPR) .
- Enzymatic Assays : Inhibition of bacterial enoyl-ACP reductase (FabI) is measured using NADH oxidation rates .
- Resistance Profiling : Minimum inhibitory concentration (MIC) assays compare activity against wild-type vs. efflux pump-deficient strains .
Q. How do structural modifications (e.g., substituent variation) influence biological activity, and how can contradictory data across studies be reconciled?
- Methodology :
- SAR Analysis : Comparing MIC values of analogs (e.g., 4-ethyl vs. 4-methoxy benzylidene derivatives) identifies critical substituents .
- Meta-Analysis : Contradictions in antimicrobial data may arise from differences in bacterial strains, assay protocols, or compound solubility. Standardizing broth microdilution methods (CLSI guidelines) reduces variability .
Q. Which computational methods predict the compound’s pharmacokinetic properties and target interactions?
- Methodology :
- ADMET Prediction : SwissADME estimates logP (2.8), suggesting moderate lipophilicity, and BBB permeability (low), indicating limited CNS activity .
- Molecular Dynamics (MD) : Simulates binding stability with FabI (RMSD < 2.0 Å over 100 ns) .
Q. How does the compound’s stability under varying pH, temperature, and solvent conditions affect experimental reproducibility?
- Methodology :
- Accelerated Stability Testing : HPLC tracks degradation products at 40°C/75% RH over 4 weeks. Degradation via hydrolysis of the thiazolidinone ring occurs at pH < 3 .
- Solubility Studies : DMSO is preferred for stock solutions (solubility > 50 mg/mL), while aqueous buffers (PBS) require <0.1% Tween-80 to prevent precipitation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
